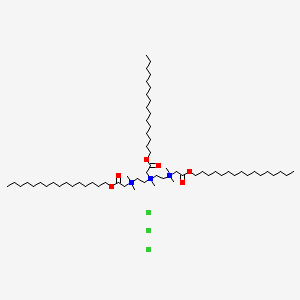

![molecular formula C7H9N3S B3308968 2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile CAS No. 941041-83-4](/img/structure/B3308968.png)

2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile

Vue d'ensemble

Description

“2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile” is a chemical compound with the molecular formula C7H9N3S and a molecular weight of 167.23 . It is used for research purposes .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 292.7° C at 760 mmHg, a predicted density of 1.2 g/cm 3, and a predicted refractive index of n 20D 1.60 .Applications De Recherche Scientifique

Chemical Synthesis

Synthesis of Pyrrolo[2,1-b]thiazoles : The compound is used in the synthesis of pyrrolo[2,1-b]thiazoles, a type of chemical structure useful in various chemical reactions (Tverdokhlebov et al., 2003).

Formation of Novel Dihydroquinolines : It aids in the creation of novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones, showcasing its utility in developing new chemical compounds (Dzhavakhishvili et al., 2008).

Oxidation Studies : The compound is studied for its behavior in oxidation processes, particularly in the formation of azo and hydrazo dimeric compounds (Cauquis et al., 1979).

Biological and Medical Research

Anticancer Activity : 2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, a derivative, has been synthesized and tested for antitumor activity, showing potential in cancer research (Sa̧czewski et al., 2006).

Antimicrobial Agents : Thiazole derivatives incorporating pyridine moiety, synthesized from related compounds, have been assessed for their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Khidre & Radini, 2021).

Heavy Metal Ion Recognition : The compound has been used in the synthesis of s-Triazine derivatives for heavy metal ions recognition, showcasing its application in environmental and analytical chemistry (Zhang Hu, 2013).

Other Applications

Spectroscopic Studies : It's used in spectroscopic studies, for instance, in the investigation of 2-[4′-(Dimethylamino)phenyl]-benzothiazole (BTA-2) binding to amyloid fibrils, indicating its utility in biochemical research (Kitts & Bout, 2010).

Ring Closure Reactions : The compound has been utilized in alkylation and ring closure reactions for generating a diverse library of compounds, demonstrating its versatility in organic synthesis (Roman, 2013).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (16723) and predicted properties such as boiling point (~2927° C at 760 mmHg) and density (~12 g/cm^3) may influence its pharmacokinetic behavior .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s predicted properties such as boiling point and density may be influenced by environmental conditions .

Propriétés

IUPAC Name |

2-[2-(dimethylamino)-1,3-thiazol-4-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-10(2)7-9-6(3-4-8)5-11-7/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOZAPBDIGYVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B3308889.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3308896.png)

![1-[4-[4-Nitro-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B3308930.png)

![5-Chloro-3-(o-tolyl)benzo[c]isoxazole](/img/structure/B3308955.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3308958.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B3308965.png)

![3-[Benzyl(chloroacetyl)amino]propanamide](/img/structure/B3308974.png)

![2-[(Carbamoylmethyl)amino]benzamide](/img/structure/B3308980.png)

![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B3308992.png)

![1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one](/img/structure/B3309004.png)